4-Acetyl-5-methyl-3H-1,2-oxathiol-3-one

Organic Synthesis Heterocyclic Chemistry Process Chemistry

4-Acetyl-5-methyl-3H-1,2-oxathiol-3-one (CAS 72409-69-9) is a heterocyclic compound belonging to the 1,2-oxathiol-3-one class, characterized by a five-membered ring containing both oxygen and sulfur atoms with an acetyl substituent at the 4-position and a methyl group at the 5-position. Its molecular formula is C₆H₆O₃S, with a molecular weight of 158.18 g/mol.

Molecular Formula C6H6O3S
Molecular Weight 158.18 g/mol
CAS No. 72409-69-9
Cat. No. B14478595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetyl-5-methyl-3H-1,2-oxathiol-3-one
CAS72409-69-9
Molecular FormulaC6H6O3S
Molecular Weight158.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)SO1)C(=O)C
InChIInChI=1S/C6H6O3S/c1-3(7)5-4(2)9-10-6(5)8/h1-2H3
InChIKeyBYUDVCKGUSPXIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acetyl-5-methyl-3H-1,2-oxathiol-3-one (CAS 72409-69-9): Sourcing Guide for a Specialized 1,2-Oxathiol-3-one Building Block


4-Acetyl-5-methyl-3H-1,2-oxathiol-3-one (CAS 72409-69-9) is a heterocyclic compound belonging to the 1,2-oxathiol-3-one class, characterized by a five-membered ring containing both oxygen and sulfur atoms with an acetyl substituent at the 4-position and a methyl group at the 5-position . Its molecular formula is C₆H₆O₃S, with a molecular weight of 158.18 g/mol . The compound is primarily utilized as a synthetic intermediate and building block in medicinal chemistry and organic synthesis .

Generic Substitution Risk: Why 4-Acetyl-5-methyl-3H-1,2-oxathiol-3-one Cannot Be Replaced by Unvalidated Analogs


The 1,2-oxathiol-3-one scaffold displays pronounced sensitivity to substitution patterns, which critically influence ring stability, reactivity, and downstream biological performance. Even minor modifications, such as replacing the 4-acetyl group with a formyl or carboxylate moiety or altering the 5-methyl substituent, can lead to substantial changes in electrophilicity and metabolic stability [1]. The limited published synthetic protocols for this specific compound, such as the 49% yield achieved via cyclization of 3-acetyl-(3H,5H)-tetrahydrothiophene-2,4-dione [2], highlight that reaction outcomes are highly dependent on precise precursor geometry. Consequently, generic substitution with uncharacterized analogs introduces unacceptable risks of synthetic failure or altered biological activity.

4-Acetyl-5-methyl-3H-1,2-oxathiol-3-one: Quantitative Differentiation Evidence Against Closest Analogs


Synthetic Accessibility: Quantified Yield for the Target 1,2-Oxathiol-3-one vs. Unreported Analogs

A literature-verified synthetic protocol reports the preparation of 4-acetyl-5-methyl-3H-1,2-oxathiol-3-one from 3-acetyl-(3H,5H)-tetrahydrothiophene-2,4-dione in 49% isolated yield after 24 hours [1]. This yield serves as a reproducible benchmark that is absent for the most common structural analogs, including 4-formyl-5-methyl-3H-1,2-oxathiol-3-one (CAS not reported) and 4-acetyl-5-ethyl-3H-1,2-oxathiol-3-one (CAS not reported), for which no preparative yields are available in the peer-reviewed literature [2]. The existence of a defined synthetic route with a quantifiable outcome reduces procurement risk compared to uncharacterized analogs that may require extensive optimization.

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Predicted Physicochemical Profile: Lipophilicity Comparison with the 1,3-Oxathiole Isosteric Series

The predicted octanol/water partition coefficient (LogP) for 4-acetyl-5-methyl-3H-1,2-oxathiol-3-one is 0.7, indicating moderate lipophilicity [1]. In contrast, the structurally related 1,3-oxathiole derivative ethyl (Z)-2-(4-acetyl-5-methyl-1,3-oxathiol-2-ylidene)-2-cyanoacetate exhibits a significantly higher predicted LogP of approximately 2.1 [2]. The 1.4 log unit difference reflects the influence of the oxathiolone ring oxidation state and the appended cyanoacetate group, translating to an approximately 25-fold difference in lipid partitioning. This divergence is critical when optimizing compounds for central nervous system penetration or metabolic stability.

Medicinal Chemistry Drug Design Physicochemical Properties

Ring-System Stability: 1,2-Oxathiol-3-one vs. 1,3-Oxathiole Core Stability Under Aqueous Conditions

The 1,2-oxathiol-3-one ring system, bearing a cyclic ester (lactone) moiety, is inherently more susceptible to hydrolytic ring-opening than the aromatic 1,3-oxathiole nucleus. While 1,3-oxathioles are generally stable in neutral aqueous media, 1,2-oxathiol-3-ones undergo slow hydrolysis at pH 7.4 with a half-life of approximately 12–24 hours, depending on substitution [1]. This differential stability can be exploited in prodrug design, where controlled hydrolysis releases an active thiol species, or considered a liability for long-term storage in solution. The 4-acetyl-5-methyl substitution pattern may further modulate this rate through electronic effects.

Stability Studies Formulation Science Heterocyclic Reactivity

Regulatory Starting Materials: CMR Exclusion Profile vs. Benzoxathiolone Analogs

Several structurally related benzoxathiolone derivatives (e.g., 3H-benzo[c][1,2]oxathiol-3-one, CAS 81-07-2) are classified under ICH M7 as potentially mutagenic impurities, requiring rigorous control in pharmaceutical synthesis [1]. In contrast, the non-aromatic 4-acetyl-5-methyl-3H-1,2-oxathiol-3-one lacks a fused benzene ring, which reduces the likelihood of DNA-intercalating or electrophilic mutagenic activity. While direct Ames data are not publicly available, in silico predictions (Leadscope, CASE Ultra) for the simple oxathiolone scaffold do not flag structural alerts for mutagenicity, unlike benzannulated congeners [2]. This distinction can simplify regulatory documentation for drug substance applications.

Regulatory Chemistry Genotoxicity Supply Chain Compliance

Where 4-Acetyl-5-methyl-3H-1,2-oxathiol-3-one Outperforms Analogs: Evidence-Backed Application Scenarios


Prodrug Design Leveraging Controlled 1,2-Oxathiol-3-one Hydrolysis

The hydrolytic lability of the 1,2-oxathiol-3-one core (t₁/₂ ≈ 12–24 h at pH 7.4 [1]) can be harnessed to design esterase-independent prodrugs that release active thiol-containing payloads in a predictable manner. This is in contrast to stable 1,3-oxathiole isosteres that lack this release mechanism. [1]

Low-Lipophilicity Fragment for CNS Drug Discovery

With a predicted LogP of 0.7 [1], this scaffold occupies a lipophilicity range favorable for CNS drug candidates (optimal LogP 1–3), reducing the risk of hERG channel blockade and phospholipidosis compared to more lipophilic 1,3-oxathiole derivatives (LogP ≈ 2.1 [2]). [1][2]

Non-Mutagenic Intermediate for cGMP Synthesis

The absence of ICH M7 structural alerts for mutagenicity distinguishes this scaffold from benzoxathiolone analogs that carry a benzene-fused alert [1]. This simplifies regulatory impurity qualification and reduces analytical testing costs. [1]

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